![molecular formula C20H21ClN2O3 B11508912 N-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11508912.png)
N-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(4-CHLOROPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrrolidinecarboxamides. This compound is characterized by the presence of a 4-chlorophenethyl group and a 4-methoxyphenyl group attached to a pyrrolidine ring, which also contains a ketone and an amide functional group. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the 4-Chlorophenethyl Group: This step involves the alkylation of the pyrrolidine ring with 4-chlorophenethyl bromide or a similar reagent under basic conditions.
Attachment of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl halide and a suitable nucleophile.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate compound with an appropriate amine or amide reagent.
Industrial Production Methods
Industrial production of N-(4-CHLOROPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Common industrial techniques include continuous flow synthesis, use of catalysts to enhance reaction rates, and implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. Reactions are often conducted in anhydrous solvents under inert atmospheres.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used in substitution reactions. Conditions vary depending on the specific reaction but often involve the use of polar aprotic solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(4-CHLOROPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Pharmacology: Researchers investigate the compound’s interactions with biological targets, including receptors, enzymes, and ion channels.
Chemical Biology: The compound is used as a tool to study biological processes and pathways, including signal transduction and gene expression.
Industrial Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical properties.
Comparison with Similar Compounds
N-(4-CHLOROPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-BROMOPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE: This compound has a bromine atom instead of a chlorine atom, which may affect its reactivity and biological activity.
N-(4-CHLOROPHENETHYL)-1-(4-HYDROXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE: This compound has a hydroxyl group instead of a methoxy group, which may influence its solubility and interaction with biological targets.
N-(4-CHLOROPHENETHYL)-1-(4-METHOXYPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE DERIVATIVES: Various derivatives of the compound can be synthesized by modifying specific functional groups, leading to changes in their chemical and biological properties.
Properties
Molecular Formula |
C20H21ClN2O3 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-8-6-17(7-9-18)23-13-15(12-19(23)24)20(25)22-11-10-14-2-4-16(21)5-3-14/h2-9,15H,10-13H2,1H3,(H,22,25) |
InChI Key |
TZJLXPRMTJEPRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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